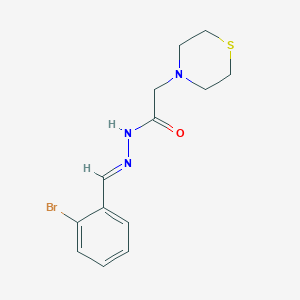

N'-(2-bromobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N'-(2-bromobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide involves the condensation of 2-bromobenzaldehyde with 2-(4-thiomorpholinyl)acetohydrazide. The process is typically conducted in a suitable solvent, such as ethanol or methanol, in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. This synthesis method is part of a broader category of reactions involving the formation of Schiff bases, which are characterized by a carbon-nitrogen double bond with a lone pair on nitrogen, making them versatile intermediates in organic synthesis (Sheng et al., 2015).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated using techniques such as X-ray crystallography, which provides insights into the arrangement of atoms within the molecule and the spatial configuration of the hydrazone linkage. These studies reveal that the compound typically crystallizes in monoclinic space groups, with hydrogen bonds and π···π interactions stabilizing the structure. The detailed geometric parameters obtained through structural analysis provide a foundation for understanding the compound's reactivity and interaction capabilities (Sheng et al., 2015).

Chemical Reactions and Properties

This compound participates in various chemical reactions, leveraging its hydrazone functionality. It can undergo nucleophilic addition reactions at the carbon-nitrogen double bond or serve as a ligand in coordination compounds. The bromine atom also introduces possibilities for further functionalization through substitution reactions, making the compound a valuable synthetic intermediate (Quoc et al., 2019).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are crucial for its application in different fields. These properties are influenced by the molecular structure and the presence of functional groups that dictate the compound's behavior in various environments. For instance, the crystalline form, solubility in different solvents, and thermal stability can significantly affect its utility in material science and pharmaceutical formulations (Xue et al., 2011).

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

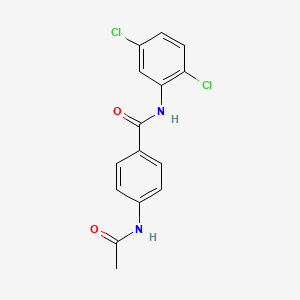

Two hydrazone compounds, N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and its derivative, were synthesized and structurally characterized. Their structures were confirmed through various spectroscopic methods and X-ray crystallography. Both compounds exhibited strong urease inhibitory activities, indicating potential applications in inhibiting the urease enzyme, which could have implications in medical research and agricultural practices (Sheng et al., 2015).

Anticancer Potency

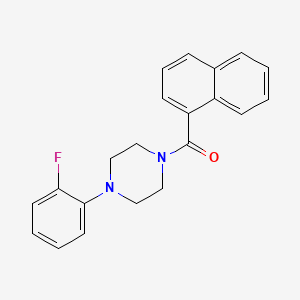

A study on novel thiazoline-tetralin derivatives, including a structure similar to N'-(2-bromobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide, evaluated their anticancer potency against various human cancer cell lines. The derivatives showed significant antitumor efficiency, particularly against the MCF-7 breast cancer cell line, highlighting their potential as anticancer agents (Turan-Zitouni et al., 2018).

Antioxidant and Antimicrobial Properties

Nitrogen-containing bromophenols isolated from marine red algae exhibited potent scavenging activity against free radicals, suggesting these compounds, including derivatives similar to this compound, could be natural antioxidants with potential applications in food and pharmaceutical industries (Li et al., 2012).

Corrosion Inhibition

A study on Schiff bases related to this compound showed their application in corrosion inhibition for steel in acidic media. Theoretical data from DFT and Monte Carlo simulations supported their efficacy as corrosion inhibitors, highlighting their potential industrial applications (Obot et al., 2016).

Propiedades

IUPAC Name |

N-[(E)-(2-bromophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN3OS/c14-12-4-2-1-3-11(12)9-15-16-13(18)10-17-5-7-19-8-6-17/h1-4,9H,5-8,10H2,(H,16,18)/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVOTKWVKARGSM-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC(=O)NN=CC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSCCN1CC(=O)N/N=C/C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-ethoxyethyl)-8-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5507365.png)

![(4-{5-[(methylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5507368.png)

![2-[3-(dimethylamino)propyl]-9-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5507374.png)

![{1-[(1-benzyl-1H-imidazol-2-yl)methyl]-3-ethylpiperidin-3-yl}methanol](/img/structure/B5507375.png)

![{[3-(ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B5507380.png)

![6-amino-4-benzyl-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5507385.png)

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5507425.png)

![1-benzyl-N-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5507427.png)

![N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5507440.png)

![N-(2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5507452.png)

![3-isobutyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5507463.png)